molecular formula C11H10N2O4S B1298768 (Quinoline-8-sulfonylamino)acetic acid CAS No. 115241-94-6

(Quinoline-8-sulfonylamino)acetic acid

Cat. No.: B1298768
CAS No.: 115241-94-6
M. Wt: 266.28 g/mol
InChI Key: SRSWCYQJDZNZEC-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for a related compound, quinoline-8-sulfonic acid, indicates that it is hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives have a broad spectrum of bioactivity, making them a core template in drug design . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Quinoline-8-sulfonylamino)acetic acid typically involves the sulfonylation of quinoline derivatives followed by the introduction of an acetic acid group. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process. Common reagents include sulfonyl chlorides and acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (Quinoline-8-sulfonylamino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of (Quinoline-8-sulfonylamino)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to bind to various enzymes and receptors, modulating their activity. The sulfonylamino group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(quinolin-8-ylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-10(15)7-13-18(16,17)9-5-1-3-8-4-2-6-12-11(8)9/h1-6,13H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSWCYQJDZNZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354774
Record name (Quinoline-8-sulfonylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115241-94-6
Record name (Quinoline-8-sulfonylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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